(4'-Methoxy-biphenyl-2-yl)-acetic acid

Anti-inflammatory COX inhibition NSAID scaffold comparison

Researchers seeking a structurally verified biphenyl acetic acid scaffold for differentiation therapy or polypharmacology studies require reliable supply and unambiguous identity. (4'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-21-3) meets this need: • Antineoplastic activity (Pa=0.961) & DNA synthesis inhibition (Pa=0.991) • Multi-target profile: PLA2 inhibition, antimalarial, antivenom, antifungal • NIAID-validated HIV benchmark: >90% inhibition at >20 µM • One-step synthesis; 95-98% purity; ambient shipping.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 108478-21-3
Cat. No. B023030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Methoxy-biphenyl-2-yl)-acetic acid
CAS108478-21-3
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
InChIInChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyQYTGRAKPKIWJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxy-biphenyl-2-yl-acetic Acid: Specifications & Research Utility


(4'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-21-3) is an organic compound belonging to the biphenyl acetic acid class, characterized by a biphenyl scaffold with a methoxy substituent at the 4'-position and a carboxylic acid group at the 2-position of the adjacent ring . With molecular formula C15H14O3 and molecular weight 242.27, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural features, including the methoxy and carboxylic acid functional groups, influence solubility, stability, and potential biological activity, distinguishing it from unsubstituted biphenyl acetic acid analogs . Commercial availability typically ranges from 95% to 98% purity for research applications . Notably, some vendor sources incorrectly conflate this compound with meloxicam (CAS 71125-38-7); procurement specialists must verify structural identity independently .

✓
Confirm structural identity – not meloxicam (CAS 71125-38-7); independent verification advised
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4'-methoxy substitution enables unique structure–activity relationship exploration vs. unsubstituted biphenylacetic acid analogs
✓
Quantitative one-step synthesis protocol supports scalable procurement and in-house derivatization

4'-Methoxy-biphenyl-2-yl-acetic Acid: Substitution & Isomer Risks


Generic substitution of (4'-Methoxy-biphenyl-2-yl)-acetic acid with structurally similar biphenyl acetic acid analogs is not scientifically defensible due to critical differences in substitution pattern and positional isomerism. The target compound bears a methoxy group specifically at the 4'-position on one ring and an acetic acid moiety at the 2-position on the adjacent ring, creating a distinct electronic and steric environment . In contrast, clinically used NSAID felbinac (4-biphenylacetic acid, CAS 5728-52-9) lacks the 4'-methoxy substituent entirely, resulting in different COX inhibition profiles with reported IC50 values of 865.68 nM for COX-1 and 976 nM for COX-2 [1]. Positional isomers such as (4'-methoxybiphenyl-3-yl)acetic acid (CAS 75852-49-2) and (4'-methoxybiphenyl-4-yl)acetic acid (CAS 60277-22-7) exhibit divergent biological activity profiles due to altered spatial orientation of the carboxylic acid group, which affects target binding and pharmacokinetic properties . Furthermore, the absence of the α-methyl substitution distinguishes this compound from the broader 4',5-di-substituted-3-biphenyl acetic acid NSAID class, as documented in QSAR studies of COX inhibitors [2]. These structural distinctions translate to quantifiable differences in biological activity that preclude simple analog substitution.

Felbinac (4-biphenylacetic acid) lacks 4'-methoxy group
Absence of the methoxy substituent alters electronic distribution and COX inhibition profile; reported IC50 values may not translate to the target compound.
Positional isomers (3-yl, 4-yl) exhibit divergent predicted activities
3-yl isomer shows plant-growth regulation, 4-yl isomer is a COX-2 inhibitor precursor; biological outcomes differ fundamentally from the 2-yl target compound.
α-methyl substituted NSAID class differs entirely
4',5-di-substituted-3-biphenyl acetic acid NSAIDs carry distinct QSAR signatures; direct substitution is not supported without experimental validation.

4'-Methoxy-biphenyl-2-yl-acetic Acid: Comparative Evidence


COX Inhibition: Structural Comparison with Felbinac

(4'-Methoxy-biphenyl-2-yl)-acetic acid differs structurally from the clinically used topical NSAID felbinac (4-biphenylacetic acid) through the presence of a 4'-methoxy substituent. While direct COX inhibition data for the target compound are not publicly available, felbinac demonstrates quantifiable COX-1 and COX-2 inhibition with IC50 values of 865.68 nM and 976 nM respectively [1]. The methoxy substitution in the target compound is predicted to alter electronic distribution across the biphenyl system, potentially modifying COX binding affinity relative to unsubstituted felbinac. This structural differentiation is critical for researchers developing novel anti-inflammatory agents where substitution pattern determines target engagement [2].

COX inhibition: structural comparison
Class-level
Target4'-methoxy present; C15H14O3
FelbinacNo methoxy; COX-1 IC50 865.68 nM, COX-2 IC50 976 nM
Methoxy substitution is expected to modify COX binding affinity; supports SAR exploration distinct from felbinac.
Direct COX data for target not publicly available; felbinac comparator data from in vitro enzyme assays.
Anti-inflammatory COX inhibition NSAID scaffold comparison

Anti-HIV Activity & Selectivity Profile

In standardized anti-HIV screening conducted by the NIAID Division of AIDS, (4'-methoxy-biphenyl-2-yl)-acetic acid demonstrated >90% viral inhibition at >20 µM against CEM-T4 cells, with cellular toxicity also measured at >20 µM, yielding a therapeutic index (TI) of <10 [1]. This quantitative profile establishes a baseline for antiviral activity with limited selectivity against this cell line. In contrast, structurally related biphenyl acetic acid derivatives in the same screening program showed varying degrees of anti-HIV activity depending on substitution pattern, with some analogs achieving sub-micromolar potency [2]. The methoxy substitution pattern at the 4'-position of the target compound may contribute to its moderate antiviral activity while maintaining low cellular toxicity at tested concentrations.

Anti-HIV activity & selectivity
Reported
>90% inhibition at >20 µM, TI <10
NIAID screening benchmark; supports antiviral lead optimization with defined EC50 and selectivity parameters.
CEM-T4 cell line, MTT assay. Comparator analogs show variable potency.
Antiviral HIV Cellular toxicity MTT assay

Differentiation-Inducing & Antiproliferative Activity

(4'-Methoxy-biphenyl-2-yl)-acetic acid exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While exact IC50 values for the target compound are not publicly specified in accessible literature, related studies on MCF-7 breast cancer cells indicate significant reduction in cell viability at concentrations above 100 µM for compounds with similar structural features . Computational PASS (Prediction of Activity Spectra for Substances) analysis of the target compound predicts high probability scores for antineoplastic activity (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), apoptosis agonist activity (Pa = 0.979), and lipid metabolism regulation (Pa = 0.999) [2]. In contrast, the unsubstituted biphenyl acetic acid scaffold (felbinac) is not associated with differentiation-inducing properties, highlighting the functional importance of the 4'-methoxy substitution pattern [3].

Differentiation-inducing potential
Class-level
TargetProliferation arrest; predicted antineoplastic Pa=0.961, apoptosis agonist Pa=0.979
FelbinacNo differentiation-inducing activity reported
Functional differentiation distinguishes this compound from unsubstituted NSAID scaffolds; supports cancer/dermatology cell-model research.
Predicted activities from PASS computation; experimental IC50 values not specified in accessible literature.
Anticancer Differentiation therapy Cell proliferation arrest Psoriasis

Multi-Target Pharmacological Activity Profile

(4'-Methoxy-biphenyl-2-yl)-acetic acid demonstrates a broad and unique pharmacological profile encompassing multiple therapeutic targets not shared by simpler biphenyl acetic acid analogs [1]. Quantitatively, the compound inhibits phospholipase A2 (PLA2), preventing paw edema formation induced by PLA2 in Swiss Wistar mice, and prevents arachidonate release, the parent compound for prostaglandin and prostacyclin synthesis [1]. In antimalarial assays, the compound kills P. falciparum, while in antivenom evaluations it nullifies the lethal effects of N. naja venom and inhibits PLA2 present in the venom [1]. Additionally, the compound exhibits antifungal activity against A. niger and demonstrates anti-mutagenic properties protecting AT base pairs in S. typhimurium TA102 and TA104 assays [1]. In contrast, felbinac (4-biphenylacetic acid) and fenbufen analogs are primarily characterized by COX-mediated anti-inflammatory activity alone, without the broader multi-target profile [2][3]. Computational predictions further support this profile with Pa > 0.5 for antifungal (0.844), antiparasitic (0.843), and platelet aggregation inhibition (0.539) activities [4].

Multi-target pharmacological profile
Reported
TargetPLA2 inhibition, antimalarial, antivenom, antifungal, anti-mutagenic
Felbinac/fenbufenCOX inhibition only
Unique multi-target profile supports polypharmacology and drug repositioning research beyond single-mechanism COX inhibitors.
In vivo paw edema model, P. falciparum culture, N. naja venom assay. Predicted antifungal Pa=0.844.
Anti-inflammatory Antimalarial Antivenom Phospholipase A2 inhibition Multi-target pharmacology

One-Step Synthesis vs. Multi-Step Protocols

A published one-step synthesis protocol for (4'-methoxy-biphenyl-2-yl)-acetic acid achieves quantitative yield using adapted Vilsmeier conditions, with comprehensive characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with multi-step routes required for structurally related biphenyl acetic acid derivatives. For example, fenbufen analog synthesis typically involves 3-5 synthetic steps with variable overall yields, while substituted biphenyl acetic acid COX inhibitors often require multi-step sequences including protection/deprotection strategies [2]. The availability of a validated, high-yield, single-step protocol reduces procurement costs and enables reproducible in-house synthesis for research programs requiring large quantities or custom modifications.

One-step synthesis vs. multi-step
Reported
Target: 1 step, quantitative yield (adapted Vilsmeier conditions)
Fenbufen analogs: 3–5 steps, 40–70% overall yield
Synthetic efficiency reduces resource investment; supports cost-effective scale-up for medicinal chemistry campaigns.
Full characterization by NMR, IR, Raman available.
Organic synthesis Vilsmeier conditions Quantitative yield Process chemistry

Positional Isomer Activity Comparison

(4'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-21-3) is distinguished from its positional isomers by the specific 2-yl acetic acid substitution pattern, which critically determines biological target engagement . The 3-yl isomer (CAS 75852-49-2) has been studied for auxin-like plant growth regulation properties, while the 4-yl isomer (CAS 60277-22-7) serves as a precursor for COX-2 selective inhibitor development with reported 15-fold improvement in potency compared to earlier analogs [1]. Computational PASS predictions for the target compound indicate high probability scores for antineoplastic (Pa=0.961), DNA synthesis inhibition (Pa=0.991), and apoptosis agonist (Pa=0.979) activities that are not uniformly predicted across the positional isomer series [2]. This quantitative divergence in predicted activity profiles underscores that positional isomers cannot be considered interchangeable and must be procured based on the specific substitution pattern required for the intended research application.

Positional isomer activity comparison
Class-level
2-yl isomer (target)Predicted antineoplastic Pa=0.961, apoptosis agonist Pa=0.979
3-yl isomerAuxin-like plant growth regulation
4-yl isomerCOX-2 inhibitor precursor, 15-fold potency improvement reported
Divergent predicted activity profiles require precise isomer specification; incorrect isomer leads to fundamentally different research outcomes.
Computational PASS predictions; 4-yl isomer data from literature.
Positional isomer Structure-activity relationship Computational prediction Biphenyl scaffold

4'-Methoxy-biphenyl-2-yl-acetic Acid: Research Applications & Procurement


Differentiation Therapy Research in Oncology and Dermatology

Procurement of (4'-methoxy-biphenyl-2-yl)-acetic acid is warranted for research programs investigating differentiation-inducing agents for cancer and hyperproliferative skin disorders. The compound's demonstrated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, combined with high predicted probability scores for antineoplastic activity (Pa=0.961) and DNA synthesis inhibition (Pa=0.991), supports its use in mechanistic studies of differentiation therapy [1][2]. Unlike unsubstituted felbinac, which lacks differentiation-inducing properties, this compound provides a methoxy-substituted scaffold for structure-activity relationship studies in oncology and psoriasis research [1].

Multi-Target Drug Discovery and Polypharmacology Programs

This compound is specifically indicated for polypharmacology and drug repositioning research programs requiring a single scaffold with verified activity across multiple therapeutic targets. Documented PLA2 inhibition (paw edema model), antimalarial activity (P. falciparum), antivenom efficacy (N. naja venom neutralization), and antifungal properties (A. niger) provide a multi-target profile that single-mechanism COX inhibitors like felbinac cannot offer [1]. Computational predictions further support antiparasitic (Pa=0.843) and platelet aggregation inhibition (Pa=0.539) potential, enabling exploration of compound promiscuity and target engagement across diverse disease models [2].

Antiviral Lead Optimization Using Defined Benchmark Parameters

Researchers engaged in antiviral drug discovery, particularly HIV therapeutics, should consider procuring this compound as a benchmark scaffold with well-characterized activity and toxicity parameters. NIAID screening data establish quantitative benchmarks (>90% inhibition at >20 µM, cellular toxicity >20 µM, TI < 10 in CEM-T4 cells) that enable systematic evaluation of structural modifications aimed at improving potency and selectivity [1]. These defined parameters support structure-activity relationship studies where incremental improvements in EC50 and therapeutic index can be objectively measured against the parent scaffold.

Scalable Process Chemistry and Medicinal Chemistry Campaigns

For research programs requiring multi-gram to kilogram quantities of biphenyl acetic acid scaffolds, this compound offers a validated one-step synthesis protocol achieving quantitative yield under adapted Vilsmeier conditions [1]. This synthetic efficiency contrasts with multi-step routes required for fenbufen analogs (3-5 steps, 40-70% overall yield) and provides a cost-effective foundation for medicinal chemistry campaigns requiring large quantities of starting material or late-stage functionalization [2]. Full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) supports quality control and reproducibility in both academic and industrial settings [1].

Application
Selection Property
Validation Focus
Cell differentiation research in oncology and dermatology models
4'-methoxy substitution pattern for SAR
Differentiation-inducing and antiproliferative activity vs. unsubstituted analogs
Multi-target pharmacological profiling studies
Broad activity spectrum (PLA2, antimalarial, antivenom)
Target engagement and polypharmacology endpoints beyond COX inhibition
Antiviral screening and lead optimization (HIV)
Defined NIAID benchmark parameters (EC50, TI)
Potency and selectivity improvement over parent scaffold
Synthetic methodology and scale-up research
Validated one-step, quantitative yield protocol
Reproducibility, cost efficiency, and late-stage functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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